3-Bromo-4-methyl-5-(sulfamoylamino)pyridine
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Overview
Description
3-Bromo-4-methyl-5-(sulfamoylamino)pyridine is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activities. This compound is part of the pyridine family, which is known for its diverse applications in medicinal chemistry and organic synthesis.
Mechanism of Action
Mode of Action
It is possible that this compound interacts with its targets through covalent bonding, given the presence of a bromine atom which is often involved in such interactions .
Biochemical Pathways
It’s worth noting that pyridine derivatives have been found to participate in various biochemical processes, including the suzuki–miyaura cross-coupling reaction .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Bromo-4-methyl-5-(sulfamoylamino)pyridine are not well studied. As a small molecule, it is likely to be well absorbed and distributed throughout the body. The metabolism and excretion of this compound would depend on various factors, including its chemical structure and the individual’s metabolic enzymes .
Result of Action
Given its potential interactions with various targets, it could have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 2-bromo-4-methylpyridine as a starting material . The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and subsequent functionalization steps. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methyl-5-(sulfamoylamino)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium and Grignard reagents.
Oxidation and Reduction: Reagents such as hydrogen peroxide and sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and pyridine derivatives, which can have different biological and chemical properties.
Scientific Research Applications
3-Bromo-4-methyl-5-(sulfamoylamino)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-methylpyridin-4-amine: Similar in structure but lacks the sulfamoylamino group.
2-Bromo-4-methylpyridine: Used as a starting material for the synthesis of 3-Bromo-4-methyl-5-(sulfamoylamino)pyridine.
Uniqueness
This compound is unique due to the presence of the sulfamoylamino group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s ability to interact with biological targets and participate in various chemical reactions.
Properties
IUPAC Name |
3-bromo-4-methyl-5-(sulfamoylamino)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O2S/c1-4-5(7)2-9-3-6(4)10-13(8,11)12/h2-3,10H,1H3,(H2,8,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGVCFQESOVOLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1NS(=O)(=O)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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